2-Ethynylpyridin-4-amine

Vue d'ensemble

Description

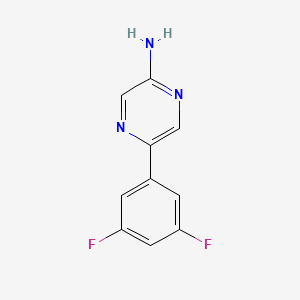

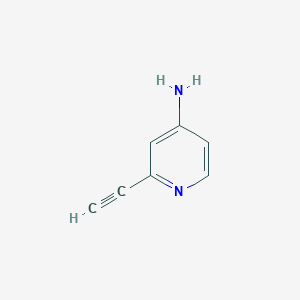

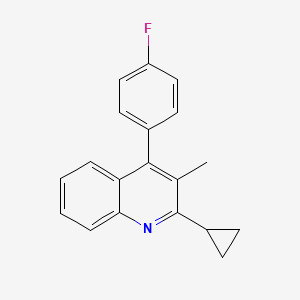

2-Ethynylpyridin-4-amine is a chemical compound with the molecular formula C7H6N2 . It is also known as 4-amino-2-ethynylpyridine .

Molecular Structure Analysis

The molecular structure of 2-Ethynylpyridin-4-amine consists of a pyridine ring with an ethynyl (C≡C-H) group at the 2-position and an amine (-NH2) group at the 4-position .Physical And Chemical Properties Analysis

2-Ethynylpyridin-4-amine is a solid substance . It has a molecular weight of 118.14 g/mol . The compound is stored at a temperature of 4 degrees Celsius . Its InChI code is 1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9), and the InChI key is FDDMCWZGQTZWFR-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of N-Oxides of Pyridylacetylenic Amines : 2-Ethynylpyridin-4-amine is utilized in the synthesis of N-oxides of pyridylacetylenic amines, demonstrating its utility in complex organic synthesis. The reaction process involves several steps, including dehydrogenation, bromination, dehydrobromination, and oxidation, highlighting the compound's versatility in synthesis pathways (Ikramov et al., 2021).

Hydrohalogenation and Salt Formation : The compound has been shown to undergo efficient hydrochlorination without special reagents, reacting with hydrochloric acid to form a pyridinium salt. This salt formation increases the electrophilicity of the ethynyl group, leading to the production of 2-(2-chloroethenyl)pyridine (Muragishi et al., 2017).

Formation of Heterocyclic Aromatic Amines : Research has identified 2-Ethynylpyridin-4-amine as an intermediate in the formation of heterocyclic aromatic amines, which are found in cooked food. The understanding of these intermediates is crucial for comprehending the formation mechanisms of these compounds (Zöchling & Murkovic, 2002).

Agricultural Applications

- Soil Nitrification Inhibitor : It has been evaluated as a potent inhibitor of nitrification in soil, showing promise as a fertilizer amendment to retard nitrification of fertilizer nitrogen, which is significant for agricultural productivity (McCarty & Bremner, 1990).

Chemical and Physical Properties

- Electronic Structure Studies : The electronic structure of 2-Ethynylpyridin-4-amine has been studied using photoelectron spectroscopy. This research is fundamental for understanding the chemical behavior and potential applications of the compound (Okubo et al., 1996).

Catalysis and Reaction Mechanisms

Amination Reactions : The compound has been used in studies focusing on the amination of pyridines, showcasing its role in facilitating or participating in these reactions (Yin et al., 2007).

Hydrogen Bonding in Chemical Transformations : It plays a role in the study of hydrogen bonding in chemical transformations, particularly in the conversion of aldehyde complexes to imine complexes, which is pivotal in understanding complex organic reactions (Yao & Crabtree, 1996).

Safety And Hazards

Orientations Futures

While specific future directions for 2-Ethynylpyridin-4-amine are not mentioned in the search results, the compound could potentially be used in various fields of research and industry. The discovery of new antiviral and antimicrobial compounds is a priority in current research .

Relevant Papers The search results include references to several papers related to 2-Ethynylpyridin-4-amine . These papers discuss topics such as the synthesis of pyridine compounds, their antimicrobial and antiviral activities, and the methods of synthesis . Further analysis of these papers could provide more detailed information about 2-Ethynylpyridin-4-amine.

Propriétés

IUPAC Name |

2-ethynylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDMCWZGQTZWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610492 | |

| Record name | 2-Ethynylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylpyridin-4-amine | |

CAS RN |

667932-24-3 | |

| Record name | 2-Ethynylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B1369717.png)

![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)

amine](/img/structure/B1369720.png)

![Methyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1369733.png)